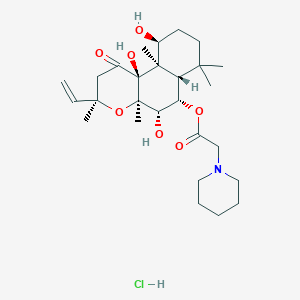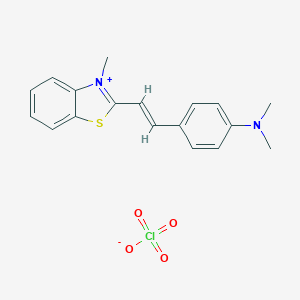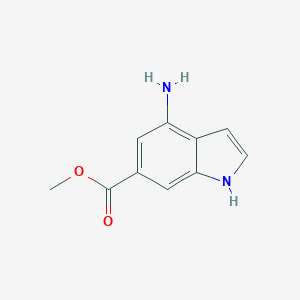
8,13-epoxy-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is a derivative of forskolin, a labdane diterpene. This compound is known for its cardiotonic activity, which means it has the ability to increase the contractility of the heart muscle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl involves multiple steps. One of the key steps includes the acylation of labdane derivatives. The process typically involves the use of acylating agents under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential cardiotonic effects, which could be beneficial in treating heart conditions.
Wirkmechanismus
The mechanism of action of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl involves its interaction with molecular targets in the heart muscle. It increases the levels of cyclic AMP (cAMP) in cardiac cells, which in turn enhances the contractility of the heart muscle. This is achieved through the activation of adenylate cyclase, an enzyme that converts ATP to cAMP .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Forskolin: The parent compound from which 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is derived.
Labdane Derivatives: Other compounds in this family that share similar structural features and biological activities.
Uniqueness
What sets this compound-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl apart is its enhanced water solubility and cardiotonic activity compared to its parent compound, forskolin. This makes it a more effective candidate for certain medical applications .
Eigenschaften
CAS-Nummer |
114376-11-3 |
|---|---|
Molekularformel |
C27H44ClNO7 |
Molekulargewicht |
530.1 g/mol |
IUPAC-Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C27H43NO7.ClH/c1-7-24(4)15-18(30)27(33)25(5)17(29)11-12-23(2,3)21(25)20(22(32)26(27,6)35-24)34-19(31)16-28-13-9-8-10-14-28;/h7,17,20-22,29,32-33H,1,8-16H2,2-6H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1 |
InChI-Schlüssel |
QGRXRBJNZDDDHY-YHEOSNBFSA-N |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl |
Isomerische SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)O)OC(=O)CN4CCCCC4)(C)C)O)C)O)C=C.Cl |
Kanonische SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl |
Synonyme |
6-((piperidino)acetoxy)-7-desacetylforskolin HL 706 HL-706 HL706 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[benzoyl(ethoxy)amino] acetate](/img/structure/B55209.png)

![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)





